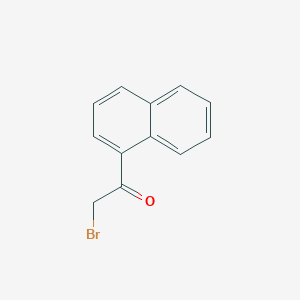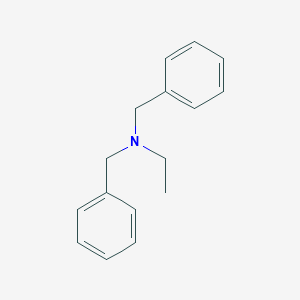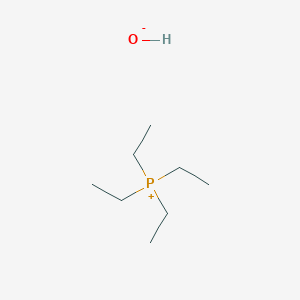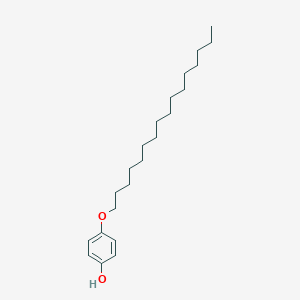
4-O-Méthylbutéine
Vue d'ensemble
Description
Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- is a versatile chemical compound known for its unique structural properties
Applications De Recherche Scientifique
Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
Mécanisme D'action
4-O-Methylbutein, also known as (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one or Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-, is a phenolic glucoside that can be isolated from Elsholtzia ciliata .
Target of Action
The primary target of 4-O-Methylbutein is the HT22 cell line, a mouse hippocampal cell line . It exhibits neuroprotective effects against glutamate-induced HT22 cell death . It is also a potent heme oxygenase-1 (HO-1) inducer , which plays a crucial role in fighting inflammation .
Mode of Action
4-O-Methylbutein interacts with its targets by exhibiting neuroprotective effects against glutamate-induced HT22 cell death . The compound’s EC50, the concentration of the drug that gives half-maximal response, is 35.2 μM .
Biochemical Pathways
It is known that the compound exhibits neuroprotective effects, suggesting it may influence pathways related to neuronal survival and death . Additionally, as a potent HO-1 inducer , it likely affects pathways related to inflammation and oxidative stress.
Pharmacokinetics
A study has shown that 4-o-methylbutein and its related compounds are demethylated in vivo and on incubation with rat-intestinal microflora in vitro . This suggests that the compound undergoes metabolic transformations in the body, which could impact its bioavailability.
Result of Action
The primary result of 4-O-Methylbutein’s action is the protection of HT22 cells from glutamate-induced cell death . This suggests that the compound could have potential therapeutic applications in conditions characterized by glutamate-induced neuronal damage.
Action Environment
The action, efficacy, and stability of 4-O-Methylbutein could be influenced by various environmental factors. These could include the pH and composition of the cellular environment, the presence of other compounds or drugs, and individual variations in metabolism and excretion . .
Analyse Biochimique
Biochemical Properties
4-O-Methylbutein interacts with various enzymes and proteins in biochemical reactions. It exhibits neuroprotective effects against glutamate-induced HT22 cell death with an EC50 of 35.2 μM . This suggests that 4-O-Methylbutein may interact with enzymes and proteins involved in the glutamate signaling pathway.
Cellular Effects
4-O-Methylbutein has been shown to have neuroprotective effects on HT22 cells, a mouse hippocampal cell line . It protects these cells from death induced by glutamate, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism related to glutamate signaling.
Molecular Mechanism
Its neuroprotective effects suggest that it may interact with biomolecules involved in glutamate signaling, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Its neuroprotective effects suggest that it may have long-term effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- typically involves the reaction of appropriate phenolic compounds with acrylophenone derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- include other phenolic acrylophenone derivatives with varying substituents on the aromatic ring. Examples include:
- Acrylophenone, 2’,4’-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-
- Acrylophenone, 2’,4’-dihydroxy-3-(m-methoxy-p-hydroxyphenyl)-
Uniqueness
The uniqueness of Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- lies in its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h2-9,17,19-20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVFVBIJKULVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291634 | |
| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13323-67-6 | |
| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13323-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-O-Methylbutein metabolized in rats?
A1: Research indicates that 4-O-Methylbutein undergoes demethylation in vivo when administered to rats. [] This means that the methyl group attached to the oxygen atom is removed within the rat's body. Additionally, studies using rat intestinal microflora in vitro demonstrate that this demethylation process can also occur through the action of gut bacteria. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)






![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)

![7-Chloro-5-methylthiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)



